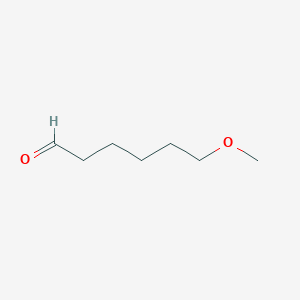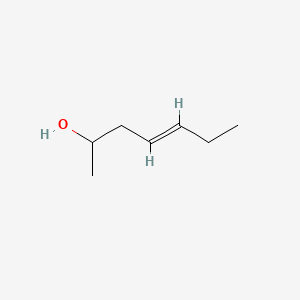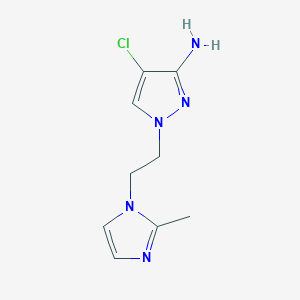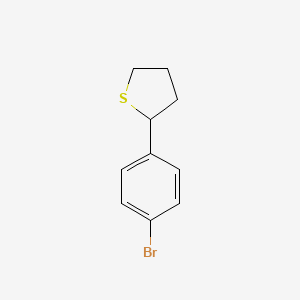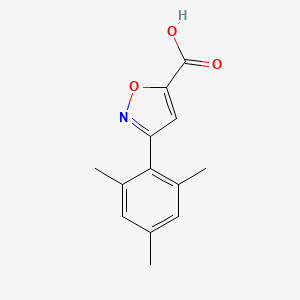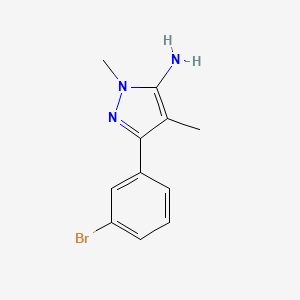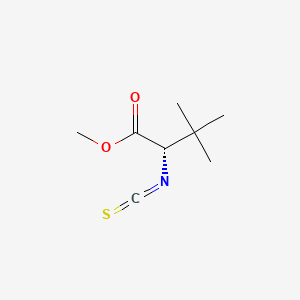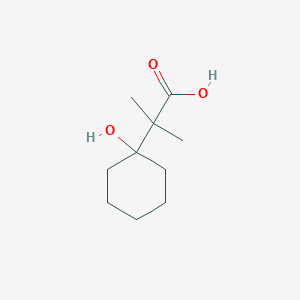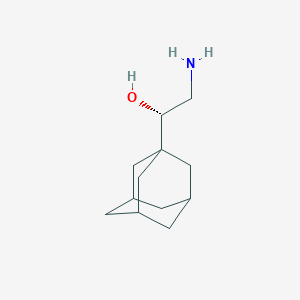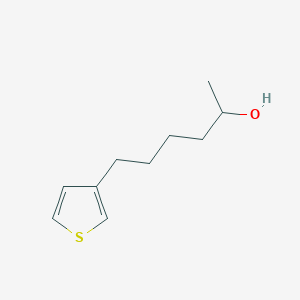
6-(Thiophen-3-yl)hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Thiophen-3-yl)hexan-2-ol is an organic compound that features a thiophene ring attached to a hexanol chain Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromothiophene with a hexanol derivative under basic conditions to form the desired product . The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 6-(Thiophen-3-yl)hexan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Thiophen-3-yl)hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(Thiophen-3-yl)hexan-2-one or 6-(Thiophen-3-yl)hexanoic acid.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
6-(Thiophen-3-yl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-(Thiophen-3-yl)hexan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
6-(Thiophen-3-yl)hexan-2-ol is unique due to the presence of both a thiophene ring and a hexanol chain, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H16OS |
|---|---|
Poids moléculaire |
184.30 g/mol |
Nom IUPAC |
6-thiophen-3-ylhexan-2-ol |
InChI |
InChI=1S/C10H16OS/c1-9(11)4-2-3-5-10-6-7-12-8-10/h6-9,11H,2-5H2,1H3 |
Clé InChI |
CIWWFKMGQIOAIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC1=CSC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



